molecular formula C10H11F3N2O2S B1346475 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid CAS No. 1000339-77-4

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1346475
M. Wt: 280.27 g/mol
InChI Key: GETINQADFJCORZ-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A review article summarizes recent scientific literature on these reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid”, is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary. For example, the compound “2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid” has a molecular weight of 207.04 .

Scientific Research Applications

Synthesis and Biological Properties

The synthesis of new piperidine substituted benzothiazole derivatives, including those structurally related to 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, has been reported. These compounds have been found to possess significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents. Specifically, a compound identified as 5e displayed notable antibacterial properties, while another compound, 5d, demonstrated significant antifungal activity. The chemical structures of these compounds were established using NMR and IR spectral data, with their mass confirmed via LC-MS techniques. Additionally, the photoluminescence spectra of these compounds highlight their optical properties, suggesting potential applications in material science as well (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial and Antifungal Activities

Research on the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole and related derivatives has revealed that some newly synthesized compounds exhibit significant anti-arrhythmic activity. This discovery underscores the therapeutic potential of these compounds in cardiovascular diseases. The structural modification of piperidine-based 1,3-thiazole derivatives has been a focal point in this research, highlighting the importance of chemical innovation in developing new pharmacological agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anticancer Potential

A study on propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety has evaluated their potential as anticancer agents. The synthesis of these compounds involved a sequential approach, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. The evaluation of these compounds against cancer cell lines revealed that certain derivatives, particularly 6h, 6j, and 6e, exhibit strong anticancer activity, comparable to that of doxorubicin, a commonly used chemotherapy drug. This research opens new avenues for the development of anticancer therapies, emphasizing the critical role of chemical synthesis in drug discovery (Rehman et al., 2018).

Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were developed through molecular hybridization and were evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and for their antituberculosis activity. Among the compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results, indicating its potential as a new therapeutic option for tuberculosis treatment. This research highlights the significance of combining molecular design with biological evaluation in the search for effective antituberculosis agents (Jeankumar et al., 2013).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of piperidine derivatives. Contact with skin and eyes should be avoided, and personal protective equipment should be used. These compounds should be handled only in well-ventilated areas .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives.

properties

IUPAC Name

2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-6(8(16)17)18-9(14-7)15-4-2-1-3-5-15/h1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETINQADFJCORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

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